molecular formula C22H32O3 B14470526 4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol CAS No. 65733-76-8

4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol

Cat. No.: B14470526
CAS No.: 65733-76-8
M. Wt: 344.5 g/mol
InChI Key: AZTCPXTVBNAPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-(2-methylbutan-2-yl)phenol. This compound is known for its applications in the production of resins and polymers, particularly in the creation of phenolic resins and epoxy resins. It is a white solid with a distinct phenolic odor and is soluble in basic water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, with 2-tert-butylphenol being a major side product . Another method involves the reaction of phenol with tert-butanol in water at high pressure and temperatures around 250°C . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. 4-(2-methylbutan-2-yl)phenol can be synthesized through similar alkylation reactions involving phenol and isobutene.

Industrial Production Methods

The industrial production of 4-tert-butylphenol involves the use of diverse transalkylation reactions. The compound is produced on a large scale for use in the polymer industry, particularly in the production of epoxy resins and curing agents .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces trans-4-tert-butylcyclohexanol.

    Substitution: Produces various substituted phenols depending on the reagents used.

Comparison with Similar Compounds

Properties

CAS No.

65733-76-8

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

4-tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C11H16O.C10H14O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h5-8,12H,4H2,1-3H3;4-7,11H,1-3H3;1H2

InChI Key

AZTCPXTVBNAPNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O

Related CAS

65733-76-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.